Cas no 36825-29-3 (2-Cyclopropyl-1,3-dimethylbenzene)

2-Cyclopropyl-1,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropyl-1,3-dimethylbenzene
- 1-Cyclopropyl-2,6-dimethylbenzol
- 2,6-Dimethylcyclopropylbenzol
- AK129462
- KB-23481
- RL03403
- 36825-29-3
- J-509250
- A849962
- CS-0451747
- SY263886
- MFCD17677329
- AC8319
- DTXSID90708462
-
- MDL: MFCD17677329
- インチ: InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3
- InChIKey: YGASVBATYMYOFN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1)C)C2CC2
計算された属性
- せいみつぶんしりょう: 146.10962
- どういたいしつりょう: 146.109550447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- PSA: 0
2-Cyclopropyl-1,3-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201371-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 1g |
$444 | 2023-02-17 | |
Crysdot LLC | CD12078115-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95+% | 1g |
$470 | 2024-07-24 | |
eNovation Chemicals LLC | D649787-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 5g |
$1085 | 2025-02-27 | |
Chemenu | CM201371-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 1g |
$444 | 2021-08-05 | |
eNovation Chemicals LLC | D649787-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 5g |
$1085 | 2025-02-25 | |
Alichem | A019087351-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 1g |
$422.40 | 2023-09-02 | |
eNovation Chemicals LLC | D649787-5g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95% | 5g |
$1085 | 2024-07-20 | |
Ambeed | A594017-1g |
2-Cyclopropyl-1,3-dimethylbenzene |
36825-29-3 | 95+% | 1g |
$376.0 | 2024-04-19 |
2-Cyclopropyl-1,3-dimethylbenzene 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-Cyclopropyl-1,3-dimethylbenzeneに関する追加情報
Introduction to 2-Cyclopropyl-1,3-dimethylbenzene (CAS No. 36825-29-3)
2-Cyclopropyl-1,3-dimethylbenzene, identified by its Chemical Abstracts Service (CAS) number 36825-29-3, is a significant organic compound that has garnered attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound belongs to the class of aromatic hydrocarbons, characterized by a benzene ring substituted with cyclopropyl and methyl groups. Its molecular structure imparts distinct reactivity and potential applications, making it a subject of interest for researchers exploring novel synthetic pathways and functional materials.
The molecular formula of 2-Cyclopropyl-1,3-dimethylbenzene is C10H14, reflecting its composition of ten carbon atoms and fourteen hydrogen atoms. The presence of both cyclopropyl and methyl substituents on the benzene ring creates a sterically hindered environment, which can influence its electronic properties and interactions with other molecules. This steric effect is particularly relevant in pharmaceutical applications, where molecular shape and orientation play a crucial role in drug-receptor binding.
In recent years, the study of substituted aromatic compounds has seen considerable advancements, particularly in understanding their role as intermediates in drug synthesis. 2-Cyclopropyl-1,3-dimethylbenzene has been explored as a precursor in the development of various pharmacologically active agents. Its structural motif is reminiscent of more complex molecules that exhibit analgesic, anti-inflammatory, and even anticancer properties. The cyclopropyl group, in particular, is known to enhance metabolic stability and bioavailability, making it an attractive feature for medicinal chemists.
One of the most compelling aspects of 2-Cyclopropyl-1,3-dimethylbenzene is its potential as a building block for more intricate molecular architectures. Researchers have leveraged its framework to develop novel ligands for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are increasingly used in gas storage, separation technologies, and catalysis. The combination of aromatic stability and cyclopropyl rigidity offers a unique balance of flexibility and strength, which is beneficial for designing materials with tailored properties.
The synthesis of 2-Cyclopropyl-1,3-dimethylbenzene typically involves Friedel-Crafts alkylation reactions or cross-coupling techniques that introduce the cyclopropyl and methyl groups onto the benzene core. Advances in catalytic systems have enabled more efficient and selective routes to this compound, reducing byproduct formation and improving overall yields. These synthetic methodologies are not only relevant for producing 2-Cyclopropyl-1,3-dimethylbenzene itself but also serve as templates for developing similar derivatives with enhanced functionalities.
Recent studies have also highlighted the compound's role in computational chemistry simulations. Its well-defined structure allows researchers to model interactions with biological targets at an atomic level, providing insights into how modifications at the cyclopropyl or methyl positions can modulate activity. Such simulations are invaluable in drug discovery pipelines, where virtual screening can accelerate the identification of promising candidates before experimental validation.
The applications of 2-Cyclopropyl-1,3-dimethylbenzene extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its aromatic core can be functionalized to create herbicides or pesticides with improved efficacy and environmental compatibility. The cyclopropyl group's stability under various conditions makes it a desirable feature for such applications, where chemical robustness is essential.
In conclusion,2-Cyclopropyl-1,3-dimethylbenzene (CAS No. 36825-29-3) represents a versatile compound with broad potential across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug design, material science, and industrial chemistry. As research continues to uncover new synthetic strategies and applications,2-Cyclopropyl-1,3-dimethylbenzene is poised to remain a key player in advancing chemical science.
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